molecular formula C11H8ClN3O2S B12071307 Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate

Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate

Cat. No.: B12071307
M. Wt: 281.72 g/mol
InChI Key: ZFKFCPJDZOKTGP-FNORWQNLSA-N
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Description

Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate typically involves the reaction of 6-chloroimidazo[2,1-b][1,3]thiazole with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an organic solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and proteins, leading to the inhibition of key enzymes and signaling pathways. This can result in the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately leading to cell death .

Comparison with Similar Compounds

Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:

    6-chloroimidazo[2,1-b][1,3]thiazole: The parent compound, which lacks the cyanoacrylate group.

    Ethyl 3-(6-bromoimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate: A similar compound with a bromine atom instead of chlorine.

    Ethyl 3-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate: A derivative with a methyl group instead of chlorine

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C11H8ClN3O2S

Molecular Weight

281.72 g/mol

IUPAC Name

ethyl (E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoprop-2-enoate

InChI

InChI=1S/C11H8ClN3O2S/c1-2-17-10(16)7(6-13)5-8-9(12)14-11-15(8)3-4-18-11/h3-5H,2H2,1H3/b7-5+

InChI Key

ZFKFCPJDZOKTGP-FNORWQNLSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(N=C2N1C=CS2)Cl)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=C(N=C2N1C=CS2)Cl)C#N

Origin of Product

United States

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